N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide
Description
N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide (hereafter referred to as Fo24) is a tri-fluorinated benzamide derivative with the molecular formula C₁₃H₈F₃N₁O₁S and a molecular weight of 251.20 g/mol . Synthesized via condensation of 2-fluorobenzoyl chloride with 2,4-difluoroaniline, Fo24 crystallizes in the monoclinic space group Pn (No. 7) with unit cell dimensions a = 5.6756(3) Å, b = 4.9829(2) Å, c = 19.3064(12) Å, and β = 91.197(5)° . Its structure features two aromatic rings (2-fluorobenzamide and 2,4-difluorophenylthiazole) connected via an amide bond, with near-coplanar aromatic rings (interplanar angle: 0.7(2)°) and intramolecular N–H···F hydrogen bonds (H1···F12 = 2.12(4) Å) .
Properties
IUPAC Name |
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N2OS/c17-9-5-6-10(13(19)7-9)14-8-23-16(20-14)21-15(22)11-3-1-2-4-12(11)18/h1-8H,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQJZWBUVWNMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the thiazole intermediate.
Formation of the Benzamide Moiety: The final step involves the coupling of the thiazole intermediate with 2-fluorobenzoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenated solvents and bases like potassium carbonate (K₂CO₃) are often employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The presence of fluorine atoms enhances its binding affinity and metabolic stability, making it a potent candidate for drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Cambridge Structural Database (CSD)
Fo24 belongs to a broader family of halogenated benzamides. Key structural analogues include:
Key Observations:
- Fo24 vs. Fo23 : Despite identical space groups (Pn ) and near-identical root-mean-square deviation (RMSD = 0.02 Å ), Fo24 and Fo23 differ in fluorine substitution (2,4-diF vs. 2,3-diF), leading to subtle variations in hydrogen-bonding networks .
- Tri- vs. Di-Fluorinated Analogues : Tri-fluorinated benzamides like Fo24 exhibit stronger intramolecular N–H···F interactions compared to di-fluorinated derivatives (e.g., PIHQUT ), which rely more on weaker C–H···F bonds .
- Halogen Effects : Mixed halogen derivatives (e.g., XEHZOD ) exhibit distinct packing modes due to halogen size (Cl vs. F) and polarizability, influencing solubility and thermal stability .
Physicochemical and Spectroscopic Comparisons
NMR and IR Data
- ¹⁹F NMR : Fo24 exhibits peaks at -114, -115, and -118 ppm , characteristic of aromatic fluorine substituents. Similar shifts are observed in Fo23 but differ in di-fluorinated analogues due to electronic effects .
- IR Spectroscopy: Fo24’s carbonyl stretch (νC=O) appears at 1663–1682 cm⁻¹, consistent with other fluorinated benzamides. However, tri-fluorinated compounds show reduced νC=O wavenumbers compared to non-fluorinated analogues due to electron-withdrawing effects .
Thermal Properties
| Compound | Melting Point (°C) | Solubility (CH₂Cl₂) | Stability | |
|---|---|---|---|---|
| Fo24 | Not reported | High | Stable at RT | |
| 5c (anti-inflammatory) | 375–380 | Moderate | Hygroscopic | |
| PIHQUT | 180–185 | Low | Light-sensitive |
Note: Fo24’s high solubility in CH₂Cl₂ and stability at room temperature make it advantageous for pharmaceutical crystallization studies compared to hygroscopic analogues like 5c .
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